JNJ-40068782

mGlu2 PAM Allosteric Modulation Cooperativity

JNJ-40068782 is the highest-cooperativity mGlu2 positive allosteric modulator available (α=6.7 vs BINA α=4.8, LY487379 α=2.3), making it the preferred probe for robust endogenous glutamate signaling enhancement. It is the only mGlu2 PAM with a validated high-affinity [3H] radioligand (KD ~10 nM), enabling competitive binding, target engagement, and ex vivo autoradiography studies. Demonstrates systemic in vivo activity (ED50 5.7 mg/kg s.c. in PCP-induced hyperlocomotion). ≥98% purity. For labs requiring quantitative pharmacological precision in mGlu2 research.

Molecular Formula C21H23N3O
Molecular Weight 333.44
CAS No. 950196-50-6
Cat. No. B608216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-40068782
CAS950196-50-6
SynonymsJNJ-40068782;  JNJ 40068782;  JNJ40068782 .
Molecular FormulaC21H23N3O
Molecular Weight333.44
Structural Identifiers
SMILESN#CC1=C(N2CCC(C3=CC=CC=C3)CC2)C=CN(CC4CC4)C1=O
InChIInChI=1S/C21H23N3O/c22-14-19-20(10-13-24(21(19)25)15-16-6-7-16)23-11-8-18(9-12-23)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,15H2
InChIKeyRVRHQHDKALSKLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JNJ-40068782 (CAS 950196-50-6) Procurement Guide: Potent mGlu2 Positive Allosteric Modulator with Validated Selectivity and CNS Penetration


JNJ-40068782 (3-cyano-1-cyclopropylmethyl-4-(4-phenyl-piperidin-1-yl)-pyridine-2(1H)-one) is a systemically active positive allosteric modulator (PAM) of the metabotropic glutamate type 2 (mGlu2) receptor [1]. This compound exhibits a saturable binding affinity (KD ~10 nM) for both recombinant human mGlu2 and native rat brain receptors and potentiates the receptor's response to the endogenous agonist L-glutamate, as demonstrated by a leftward and upward shift in glutamate concentration-effect curves in [35S]GTPγS binding assays [1].

JNJ-40068782 vs. In-Class mGlu2 PAMs: Why Structural Analogs Are Not Functionally Equivalent


Positive allosteric modulators (PAMs) of mGlu2, including BINA, LY487379, and CBiPES, are not interchangeable due to marked differences in their ability to enhance agonist affinity (cooperativity factor α) and their distinct in vivo pharmacodynamic profiles [1]. Direct comparative studies demonstrate that JNJ-40068782 elicits a significantly greater enhancement of L-glutamate affinity (α = 6.7) compared to LY487379 (α = 2.3) and BINA (α = 4.8) [2]. Furthermore, JNJ-40068782 is distinguished by the availability of a high-affinity tritiated radioligand ([3H]JNJ-40068782, KD ~10 nM), a unique tool that enables detailed allosteric binding studies and target engagement assays, which is not available for the other comparator PAMs [1]. These quantitative differences in both pharmacological cooperativity and available research tools preclude the assumption that one mGlu2 PAM can serve as a direct functional substitute for another in research applications.

JNJ-40068782 Evidence Guide: Quantified Advantages Over BINA, LY487379, and CBiPES for Scientific Selection


Superior Binding Affinity Cooperativity (α) vs. LY487379 and BINA

JNJ-40068782 enhances the binding affinity of the endogenous agonist L-glutamate for the mGlu2 receptor to a greater extent than the comparator PAMs LY487379 and BINA [1]. In a head-to-head comparison using the same [3H]LY341495 radioligand binding assay and an extended allosteric ternary complex model, the affinity cooperativity factor (α) was determined [1].

mGlu2 PAM Allosteric Modulation Cooperativity Binding Affinity L-glutamate

Functional Potency: Potentiation of mGlu2 Agonist Activity

In a functional [35S]GTPγS binding assay, JNJ-40068782 demonstrates a clear PAM effect, shifting the glutamate concentration-response curve [1].

mGlu2 PAM Functional Assay EC50 [35S]GTPγS Potentiation

In Vivo Reversal of PCP-Induced Hyperlocomotion (ED50)

JNJ-40068782 effectively reverses phencyclidine (PCP)-induced hyperlocomotion in mice, a model predictive of antipsychotic activity [1].

mGlu2 PAM In Vivo Efficacy PCP Hyperlocomotion Schizophrenia Model ED50

Exclusive Research Tool: [3H]JNJ-40068782 as a High-Affinity mGlu2 PAM Radioligand

JNJ-40068782 is the only mGlu2 PAM for which a tritiated radioligand, [3H]JNJ-40068782, has been developed and characterized [1]. This radioligand binds with high affinity to both recombinant human and native rat mGlu2 receptors [1].

mGlu2 PAM Radioligand Binding Assay Allosteric Site Target Engagement KD

JNJ-40068782: Defined Application Scenarios for Preclinical Neuroscience and Drug Discovery


Investigating mGlu2 Allosteric Modulation and Cooperativity

Due to its highest quantified affinity cooperativity factor (α = 6.7) compared to BINA (α = 4.8) and LY487379 (α = 2.3) [1], JNJ-40068782 is the preferred tool for studies requiring robust enhancement of endogenous glutamate signaling at the mGlu2 receptor. This makes it particularly suitable for probing the functional consequences of high cooperativity PAM engagement in both in vitro and ex vivo systems.

Detailed Allosteric Binding Site Characterization and Target Engagement Studies

The availability of [3H]JNJ-40068782 (KD ∼10 nM) is a unique asset [2]. This radioligand enables competitive binding assays to characterize novel PAMs, determination of allosteric site occupancy, and ex vivo autoradiography. It is an indispensable tool for labs focused on the molecular pharmacology of the mGlu2 receptor or screening for new allosteric ligands.

Preclinical In Vivo Efficacy Studies in Models of Schizophrenia and Psychosis

JNJ-40068782 has demonstrated systemic activity in a validated behavioral model, reversing PCP-induced hyperlocomotion with an ED50 of 5.7 mg/kg s.c. [2]. This quantitative benchmark makes it a well-characterized reference compound for in vivo studies investigating the therapeutic potential of mGlu2 PAMs in treating positive symptoms of schizophrenia and other CNS disorders characterized by glutamatergic dysfunction.

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